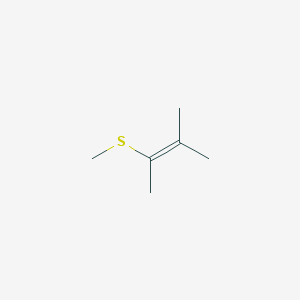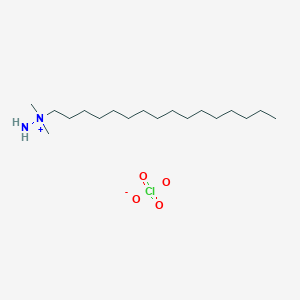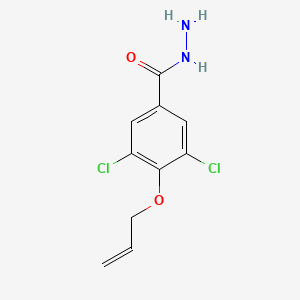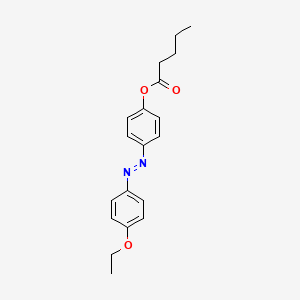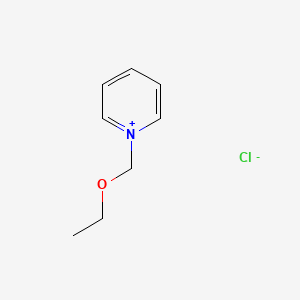
1-(Ethoxymethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)pyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pyridine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the intermediate ethoxymethyl pyridine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions, leading to the formation of different pyridinium derivatives.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
1-(Ethoxymethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)pyridin-1-ium chloride involves its interaction with biological molecules and cellular components. The positively charged pyridinium ion can interact with negatively charged cellular membranes, proteins, and nucleic acids, leading to various biological effects. The ethoxymethyl group can undergo metabolic transformations, contributing to the compound’s overall activity. Molecular targets and pathways involved include enzyme inhibition, disruption of membrane integrity, and interference with nucleic acid functions .
Comparison with Similar Compounds
- 1-(Carboxymethyl)pyridin-1-ium chloride
- 1-(Hydroxymethyl)pyridin-1-ium chloride
- 1-(Methoxymethyl)pyridin-1-ium chloride
Comparison: 1-(Ethoxymethyl)pyridin-1-ium chloride is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the ethoxymethyl group can enhance the compound’s solubility in organic solvents and influence its reactivity in nucleophilic substitution reactions. Additionally, the biological activity of this compound may differ from its analogs due to variations in metabolic pathways and molecular interactions .
Properties
CAS No. |
21379-36-2 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-(ethoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H12NO.ClH/c1-2-10-8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
VJZJVMFSALQEMK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
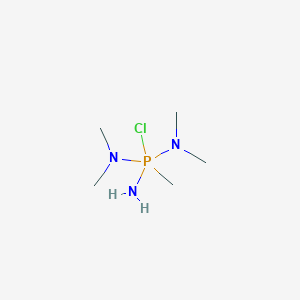
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

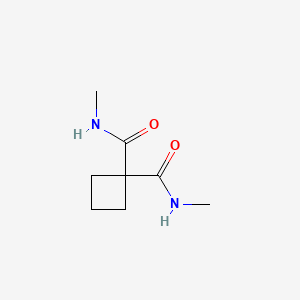
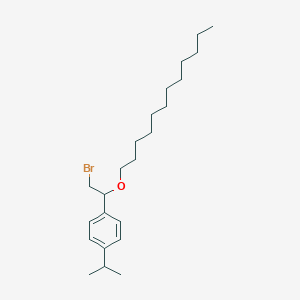

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
